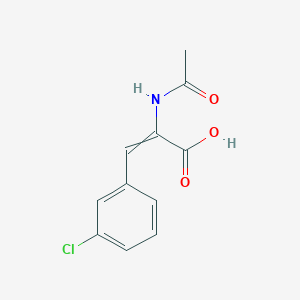
2-Propenoic acid, 2-(acetylamino)-3-(3-chlorophenyl)-, (2Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 2-(acetylamino)-3-(3-chlorophenyl)-, (2Z)- is a chemical compound with a complex structure that includes an acetylamino group, a chlorophenyl group, and a propenoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-(acetylamino)-3-(3-chlorophenyl)-, (2Z)- typically involves the reaction of 3-chloroaniline with acetic anhydride to form N-acetyl-3-chloroaniline. This intermediate is then reacted with acryloyl chloride under basic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure the desired (2Z)-isomer is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenoic acid, 2-(acetylamino)-3-(3-chlorophenyl)-, (2Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Amines or other reduced forms.
Substitution: Substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 2-(acetylamino)-3-(3-chlorophenyl)-, (2Z)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Propenoic acid, 2-(acetylamino)-3-(3-chlorophenyl)-, (2Z)- involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propenoic acid, 2-(acetylamino)-3-(4-chlorophenyl)-, (2Z)-: Similar structure but with a different position of the chlorine atom.
2-Propenoic acid, 2-(acetylamino)-3-(3-bromophenyl)-, (2Z)-: Bromine instead of chlorine.
2-Propenoic acid, 2-(acetylamino)-3-(3-fluorophenyl)-, (2Z)-: Fluorine instead of chlorine.
Uniqueness
The unique combination of the acetylamino group and the 3-chlorophenyl group in 2-Propenoic acid, 2-(acetylamino)-3-(3-chlorophenyl)-, (2Z)- imparts specific chemical and biological properties that distinguish it from its analogs
Eigenschaften
CAS-Nummer |
197087-45-9 |
|---|---|
Molekularformel |
C11H10ClNO3 |
Molekulargewicht |
239.65 g/mol |
IUPAC-Name |
2-acetamido-3-(3-chlorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H10ClNO3/c1-7(14)13-10(11(15)16)6-8-3-2-4-9(12)5-8/h2-6H,1H3,(H,13,14)(H,15,16) |
InChI-Schlüssel |
WJIZXZPXLKEDRE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(=CC1=CC(=CC=C1)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Naphthalenol, 3-[5-(ethylamino)-1,3,4-thiadiazol-2-yl]-](/img/structure/B12574897.png)
![Bicyclo[2.2.1]heptane-1,2-diamine](/img/structure/B12574905.png)
![Ethyl 5-[cyano(hydroxy)methyl]-2-ethoxybenzoate](/img/structure/B12574921.png)
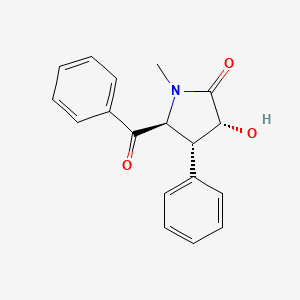
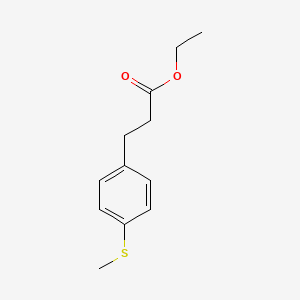
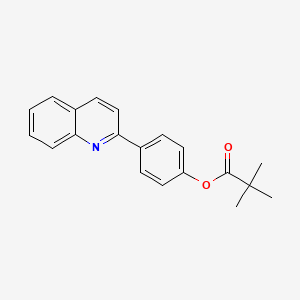
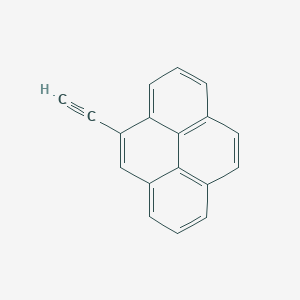

![Acetamide,N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B12574957.png)
![2-[(E)-(4-Aminophenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium acetate](/img/structure/B12574961.png)
![N-Ethyl-N'-nitro-N''-[(oxolan-3-yl)methyl]guanidine](/img/structure/B12574970.png)
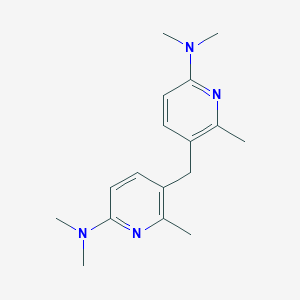

![(4-Tert-butoxycarbonylamino-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B12574999.png)
